Tert-butyl N-[2-[4-[(prop-2-enoylamino)methyl]phenyl]ethyl]carbamate
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Overview
Description
Tert-butyl N-[2-[4-[(prop-2-enoylamino)methyl]phenyl]ethyl]carbamate , also known as tert-butyl benzyloxycarbamate , is an N-alkyl-N-benzyloxy carbamate compound. Its chemical formula is C12H17NO3 with a molecular weight of 223.27 g/mol . This compound serves as a protected hydroxylamine, and its structure includes a tert-butyl group, a carbamate moiety, and a benzyl ether linkage.
Synthesis Analysis
The synthesis of tert-butyl N-(benzyloxy)carbamate involves the reaction between benzyloxyamine and tert-butyl chloroformate . The latter reacts with the amino group of benzyloxyamine, leading to the formation of the carbamate. This synthetic route provides a versatile intermediate for further functionalization .
Molecular Structure Analysis
- The carbamate moiety (OC(=O)N) , which confers stability and protects the hydroxylamine functionality .
Chemical Reactions Analysis
- C-N Cross Coupling : It reacts with fluorescein ditriflate, enabling the formation of functionalized compounds .
- Intramolecular Cyclization : This compound readily cyclizes with different carbon nucleophiles, yielding 5- and 6-membered cyclic hydroxamic acids .
Physical and Chemical Properties Analysis
Properties
IUPAC Name |
tert-butyl N-[2-[4-[(prop-2-enoylamino)methyl]phenyl]ethyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3/c1-5-15(20)19-12-14-8-6-13(7-9-14)10-11-18-16(21)22-17(2,3)4/h5-9H,1,10-12H2,2-4H3,(H,18,21)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOFCCABSNSJBLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC1=CC=C(C=C1)CNC(=O)C=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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